3-Amino-5-iodophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6INO |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
3-amino-5-iodophenol |
InChI |
InChI=1S/C6H6INO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2 |
InChI Key |
MOJYWQKYSWDYHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)I)N |
Origin of Product |
United States |
Chemical Reactivity, Reaction Mechanisms, and Transformations
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl (-OH) group imparts phenolic character to the molecule, making it weakly acidic and a site for nucleophilic and electrophilic attack.
Electrophilic and Nucleophilic Character
The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. This allows it to attack electrophilic species. Conversely, in its deprotonated form (phenoxide), its nucleophilicity is significantly enhanced. The hydroxyl group can also exhibit electrophilic character, particularly when protonated, which makes the oxygen atom susceptible to attack by strong nucleophiles, although this is less common for phenols compared to alcohols.
Derivatization Pathways (e.g., Etherification, Esterification)
The nucleophilic nature of the phenolic hydroxyl group is primarily exploited in derivatization reactions such as etherification and esterification.
Etherification: This reaction involves the conversion of the hydroxyl group into an ether linkage (-OR). For aminophenols, selective O-alkylation can be challenging due to the competing nucleophilicity of the amino group. google.com To achieve selective etherification at the hydroxyl group, the more nucleophilic amino group is often protected first. researchgate.net For instance, the amino group can be protected by reacting it with benzaldehyde (B42025) to form an imine. The resulting intermediate can then be treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate to form the ether. Subsequent hydrolysis of the imine group regenerates the amino functionality, yielding the O-alkylated aminophenol. researchgate.net
Esterification: The hydroxyl group of 3-Amino-5-iodophenol can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. This transformation is typically catalyzed by an acid. masterorganicchemistry.commasterorganicchemistry.com Similar to etherification, chemoselectivity is a key consideration. To favor O-acylation over N-acylation, the reaction can be conducted under strongly acidic conditions. beilstein-journals.org In an acidic medium, the amino group is protonated to form an ammonium (B1175870) salt (-NH3+), which deactivates its nucleophilicity and prevents it from reacting with the acylating agent, thereby directing the reaction to the hydroxyl group. beilstein-journals.org
Reactivity of the Aromatic Amino Group
The amino (-NH2) group is a primary site of reactivity, characterized by its basicity and strong nucleophilic nature.
Nucleophilicity and Basic Properties
The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a weak base. masterorganicchemistry.comlibretexts.org Its nucleophilicity allows it to react with a wide range of electrophiles. The basicity of the amino group in 3-aminophenol (B1664112) is reflected by its pKa of 4.37 for the conjugate acid. wikipedia.org This basicity is crucial for reactions involving protonation or acid catalysis. Generally, the nucleophilicity of amines correlates with their basicity, with primary amines being more nucleophilic than ammonia (B1221849). masterorganicchemistry.com
Acylation, Alkylation, and Condensation Reactions
The nucleophilic character of the amino group drives several important transformations.
Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is often faster at the amino group than at the hydroxyl group under neutral or basic conditions due to the higher nucleophilicity of nitrogen compared to oxygen. asianpubs.org This preferential reactivity allows for selective N-acylation.
Alkylation: N-alkylation of the amino group in aminophenols can be achieved but is often complicated by the potential for over-alkylation, leading to mixtures of mono- and di-alkylated products, as well as competing O-alkylation. google.comorganic-chemistry.org Selective mono-N-alkylation can be achieved through methods like reductive amination, which involves the condensation of the amino group with an aldehyde or ketone to form an imine, followed by reduction of the imine to the corresponding amine. researchgate.net
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds. For example, reaction with aldehydes and ketones forms Schiff bases (or azomethines), which are compounds containing a carbon-nitrogen double bond. researchgate.net These intermediates are valuable in various synthetic pathways.
Diazotization Reactions and Subsequent Transformations
One of the most significant transformations of the aromatic amino group is diazotization. masterorganicchemistry.com This process involves treating the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4), at low temperatures (0–5 °C). google.com
The reaction converts the primary amino group of this compound into a diazonium salt (Ar-N2+). Aryl diazonium salts are highly versatile synthetic intermediates because the dinitrogen group (N2) is an excellent leaving group, which can be displaced by a wide variety of nucleophiles. masterorganicchemistry.com
Table 1: Key Transformations via Diazonium Salt of this compound
| Reaction Name | Reagent(s) | Product Functional Group |
|---|---|---|
| Sandmeyer Reaction | CuCl / CuBr / CuCN | -Cl / -Br / -CN |
| Schiemann Reaction | HBF4, heat | -F |
| Gattermann Reaction | Cu powder, H+ | -Cl / -Br |
| Iodination | KI | -I |
| Hydroxylation | H2O, heat | -OH |
| Reduction | H3PO2 | -H |
Sandmeyer Reaction: This reaction utilizes copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a chloro, bromo, or cyano group, respectively. wikipedia.orgnih.gov This is a radical-nucleophilic aromatic substitution. wikipedia.org
Subsequent Transformations: The diazonium salt can be converted into a variety of other functional groups. For example, treatment with potassium iodide (KI) can replace the diazonium group with another iodine atom. Heating the diazonium salt in water leads to its replacement by a hydroxyl group, a process known as hydroxylation. byjus.comorganic-chemistry.org Furthermore, reduction of the diazonium salt, for instance with hypophosphorous acid (H3PO2), results in the removal of the amino group and its replacement with a hydrogen atom (hydrodediazoniation).
Reactivity of the Aryl Iodide Moiety
The carbon-iodine (C-I) bond is the least stable of the carbon-halogen bonds, making the aryl iodide moiety the most reactive site for a variety of transformations, particularly those involving organometallic intermediates.
The activation of the C-I bond in aryl iodides is a fundamental step in many transition-metal-catalyzed cross-coupling reactions. rsc.org This process typically initiates the catalytic cycle, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions are prime examples of this activation. The generally accepted mechanism begins with the oxidative addition of the aryl iodide to a low-valent palladium complex, typically Pd(0). In this step, the palladium center inserts itself into the C-I bond, breaking it and forming a new organopalladium(II) species. ecust.edu.cnyoutube.comyoutube.com This activation is energetically favorable due to the relative weakness of the C-I bond. The resulting Pd(II) complex is a key intermediate that subsequently undergoes further reactions, such as transmetalation or migratory insertion, before a final reductive elimination step regenerates the Pd(0) catalyst and yields the desired product. youtube.comyoutube.com
Aryl iodides are widely utilized as arylation reagents in such transition-metal-catalyzed processes. ecust.edu.cn The catalytic cycle can sometimes be influenced by the iodide ion released during the reaction, which may act as an inhibitor. To counteract this, additives like silver salts are sometimes employed to act as iodide scavengers, precipitating silver iodide and driving the reaction forward. nih.gov Recent research has also explored novel activation modes, including light-enabled palladium catalysis where aryl iodides can serve as both hydrogen atom transfer reagents and iodine donors. ethz.ch
| Step | Description | Change in Pd Oxidation State | Role of Aryl Iodide |
|---|---|---|---|
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide. youtube.com | 0 → +2 | Electrophilic substrate, source of the aryl group. |
| Transmetalation / Migratory Insertion | The aryl group on the palladium is exchanged with another organic group from an organometallic reagent, or an unsaturated molecule inserts into the Pd-C bond. | No change (+2) | The transferred aryl group is now part of the key intermediate. |
| Reductive Elimination | The two organic groups on the palladium complex are coupled, forming the final product and regenerating the catalyst. youtube.com | +2 → 0 | The iodide ligand is eliminated, often as a salt. |
The iodine atom in this compound can expand its valence shell beyond the typical octet, forming hypervalent iodine compounds. wikipedia.org These species, often referred to as λ³-iodanes (iodine(III)) or λ⁵-iodanes (iodine(V)), are powerful and versatile reagents in organic synthesis. wikipedia.orgnih.gov Aryl iodides serve as precursors to these hypervalent species through oxidation. nih.gov
The formation of a hypervalent iodine(III) species from an aryl iodide like this compound can be achieved in situ using a sacrificial oxidant, such as a peracid or Oxone. nih.govchemrxiv.org This oxidative activation transforms the relatively inert aryl iodide into a highly reactive electrophilic species. nih.gov This strategy is central to the catalytic use of aryl iodides in a variety of oxidative transformations, providing a greener alternative to using stoichiometric amounts of often toxic heavy-metal oxidants. nih.govacs.org
Once formed, the hypervalent iodine(III) intermediate derived from this compound can mediate a range of oxidative transformations. These reagents are known for their ability to act as powerful oxidants and electrophiles. nih.gov
For instance, hypervalent iodine reagents generated in situ from aryl iodides have been used to catalyze C-H amination and cyclization reactions. ecust.edu.cn In such processes, the iodine(III) species facilitates the formation of new carbon-nitrogen bonds. The general reactivity involves the hypervalent iodine center acting as an excellent leaving group (hypernucleofuge) after transferring its ligands or an aryl group to a substrate. nih.gov This reactivity has been harnessed for diverse applications, including olefin functionalization, carbonyl α-oxidation, and oxidative dearomatization reactions, often using molecular oxygen as the terminal oxidant in catalytic systems. chemrxiv.org
Involvement in Hypervalent Iodine Chemistry
Mechanistic Investigations of Key Transformations
Understanding the detailed reaction pathways is crucial for controlling the outcomes of reactions involving this compound. This includes elucidating substitution mechanisms and the factors that govern selectivity.
While aromatic rings are typically electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNA) can occur under specific conditions. wikipedia.org For aryl halides like this compound that lack strong electron-withdrawing groups, substitution with a very strong base proceeds through a unique elimination-addition mechanism involving a benzyne (B1209423) intermediate. pdx.educhemistrysteps.combyjus.com
The mechanism consists of two main steps:
Elimination: A very strong base, such as sodium amide (NaNH₂), abstracts a proton from the position ortho (adjacent) to the iodine leaving group. pdx.edumakingmolecules.com This deprotonation is the rate-determining step. The resulting aryl anion is unstable and rapidly eliminates the iodide ion, forming a highly strained and reactive benzyne intermediate, which contains a formal triple bond within the aromatic ring. makingmolecules.com For this compound, proton abstraction can occur at either C4 or C6.
Addition: The nucleophile (e.g., the amide ion or ammonia solvent) then rapidly attacks one of the two carbons of the benzyne triple bond. makingmolecules.comuomustansiriyah.edu.iq This addition relieves the ring strain and forms a new aryl anion, which is subsequently protonated by the solvent to yield the final substituted product.
Because the nucleophile can attack either carbon of the unsymmetrical benzyne intermediate, this mechanism often leads to a mixture of regioisomeric products. byjus.com
Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of this compound, the directing effects of the -NH₂, -OH, and -I groups are paramount.
For the benzyne mechanism described above, the regioselectivity is determined during the nucleophilic addition step. The existing substituents on the ring direct the incoming nucleophile by influencing the stability of the aryl anion intermediate that is formed. masterorganicchemistry.com
Electron-donating groups (-NH₂ and -OH) destabilize a nearby negative charge. Therefore, the nucleophile will preferentially add to the carbon of the benzyne triple bond that is further away from these groups, placing the resulting negative charge closer to them.
Inductive effects are the primary electronic factor governing this selectivity, as the anionic lone pair is in an sp² orbital in the plane of the ring and cannot be stabilized by resonance (mesomeric) effects. masterorganicchemistry.comstackexchange.com The electron-withdrawing inductive effect of the amino and hydroxyl groups will favor the formation of the anion at the carbon meta to them.
This can lead to complex product mixtures. For example, if a benzyne is formed between C4 and C5, the nucleophile may preferentially attack C5 to place the anion at C4 (meta to the amino group at C3). This complex interplay of electronic effects makes predicting the major product challenging without experimental data.
| Proton Removed | Benzyne Intermediate | Possible Nucleophilic Attack Sites | Controlling Factors for Regioselectivity |
|---|---|---|---|
| H at C4 | 4,5-dehydro-3-aminophenol | C4 or C5 | Inductive effects of -NH₂ (at C3) and -OH (at C5, before elimination) |
| H at C6 | 5,6-dehydro-3-aminophenol | C5 or C6 | Inductive effects of -NH₂ (at C3) and -OH (at C5, before elimination) |
Stereoselectivity concerns the control of the three-dimensional arrangement of atoms. While this compound itself is achiral, stereoselectivity becomes important in reactions that introduce a new chiral center or in reactions involving chiral reagents or catalysts. For example, in an oxidative coupling reaction involving the phenol (B47542) moiety, the presence of directing groups could influence the approach of a bulky reagent, leading to a preferred stereochemical outcome. nih.govrsc.org Similarly, if the amino group were part of a chiral auxiliary, it could direct subsequent functionalization of the aromatic ring with a high degree of stereocontrol. The development of such stereoselective processes is crucial for the synthesis of enantiomerically pure pharmaceuticals and other complex molecules.
Analysis of Decomposition Mechanisms via Quantum Chemical Methods
While specific quantum chemical studies on the decomposition of this compound are not extensively documented in publicly available literature, the decomposition pathways can be analyzed using established theoretical frameworks and computational methods applied to analogous compounds. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, determining the energetics of decomposition pathways, and identifying transient intermediates and transition states. researchgate.net
The decomposition of this compound is likely to proceed through several primary pathways, principally involving the cleavage of the C–I, O–H, N–H, or C–N bonds, as well as potential ring-opening reactions under more forcing conditions. The relative favorability of these pathways is dictated by their respective activation energies, which can be calculated using quantum chemical methods.
Key Decomposition Pathways Amenable to Quantum Chemical Analysis:
Homolytic C–I Bond Cleavage: The carbon-iodine bond is typically the weakest covalent bond in iodinated aromatic compounds and is a probable initial site of decomposition. Quantum chemical calculations can model the homolytic cleavage of this bond to yield a 3-amino-5-hydroxyphenyl radical and an iodine radical. Such calculations would determine the bond dissociation energy (BDE) for the C–I bond, providing a quantitative measure of its stability. Studies on similar iodoaromatic compounds have utilized these methods to elucidate the dynamics of C-I bond cleavage. rsc.org
O–H Bond Cleavage: The phenolic hydroxyl group is another reactive site. Homolytic cleavage of the O–H bond results in the formation of a phenoxy radical and a hydrogen atom. DFT calculations are well-suited to determine the O–H BDE. acs.org The presence of both an electron-donating amino group and an electron-withdrawing iodo group at the meta positions relative to each other will influence the stability of the resulting radical and thus the O–H BDE. researchgate.netacs.org
N–H and C–N Bond Cleavage: The amino group also presents potential decomposition pathways through N–H or C–N bond scission. Quantum chemical methods can calculate the BDEs for these bonds, allowing for a comparison with the C–I and O–H bond cleavage pathways. Generally, C–N and N–H bonds are stronger than the C–I bond in such structures, suggesting these pathways may require higher activation energies.
Oxidative Decomposition and Polymerization: In the presence of an oxidant, quantum chemical calculations can model the initial steps of oxidation, which often involve hydrogen abstraction from the amino or hydroxyl groups to form radical species. nih.govresearchgate.net These radicals can then couple, leading to dimers, trimers, and eventually polymers. nih.gov Computational studies can elucidate the preferred sites of radical formation and the energetics of the subsequent polymerization steps. rsc.org
Illustrative Research Findings from Analogous Systems:
Quantum chemical studies on substituted phenols and anilines provide insight into the expected decomposition behavior of this compound. For instance, DFT studies on aminophenol isomers have shown that the position of the amino group significantly affects the stability and reactivity of the molecule, including its ionization potential and bond dissociation energies. researchgate.net Specifically, the 3-aminophenol isomer is generally found to be the most stable among the aminophenols. researchgate.net Furthermore, computational analyses of substituent effects on the O–H BDE in phenols have demonstrated that electron-donating groups tend to decrease the BDE, while electron-withdrawing groups have the opposite effect. acs.org In the case of this compound, the interplay of the donating amino group and the withdrawing iodo group would be a key focus of a quantum chemical investigation.
A theoretical study on phenol decomposition has identified key pathways including the molecular decomposition to cyclopentadiene (B3395910) and carbon monoxide, as well as the O-H bond fission to form a phenoxy radical. rsc.org Such studies provide a baseline for understanding the fundamental decomposition routes of the phenolic ring structure itself.
The following interactive table presents plausible bond dissociation energies (BDEs) for the primary covalent bonds in this compound, estimated based on quantum chemical studies of related compounds. These values are illustrative and would require specific calculations for precise determination.
| Bond | Bond Type | Plausible BDE (kJ/mol) | Likely Decomposition Role |
| C–I | Aryl-Iodine | ~270-295 | Primary initial cleavage site due to low bond energy. |
| O–H | Phenolic | ~350-370 | A primary cleavage site, influenced by substituents. |
| N–H | Aromatic Amine | ~370-390 | Possible cleavage site, generally stronger than O-H. |
| C–N | Aryl-Amine | ~410-430 | Secondary cleavage site, requires higher energy. |
Note: These values are estimates based on data from related compounds and are intended for illustrative purposes. Actual BDEs would need to be determined through specific quantum chemical calculations for this compound.
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to determining the molecular architecture of 3-Amino-5-iodophenol by probing the interactions of the molecule with electromagnetic radiation. Different spectroscopic techniques provide complementary information about the compound's atomic connectivity, functional groups, and electronic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, DEPT-135)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H) and carbons (¹³C).
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in unique chemical environments and would likely appear as three distinct signals. Their chemical shifts are influenced by the electronic effects of the three substituents: the electron-donating amino and hydroxyl groups and the electron-withdrawing, deshielding iodine atom. The protons on the amino and hydroxyl groups would appear as broad singlets, and their chemical shifts can be variable depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The broadband-decoupled ¹³C NMR spectrum would reveal six distinct signals, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are highly dependent on the attached substituent. The carbons bonded to the electronegative oxygen and iodine atoms (C1 and C5) would be significantly shifted. The carbon attached to the amino group (C3) would also show a characteristic shift.
DEPT-135 Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a crucial experiment for differentiating between carbon types based on the number of attached protons. nanalysis.comlibretexts.orglibretexts.orgtecmag.com For this compound, a DEPT-135 spectrum would show positive signals for the three methine (CH) carbons of the aromatic ring. Signals for the quaternary carbons (those bonded to -OH, -NH₂, and -I) would be absent in the DEPT spectrum. nanalysis.comlibretexts.org This technique, used in conjunction with the standard ¹³C NMR spectrum, allows for unambiguous assignment of all carbon signals.
Table 1: Predicted NMR Spectral Data for this compound
| Technique | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | Aromatic CH | 6.5 - 7.5 | s, d | Three distinct signals expected for H-2, H-4, H-6. |
| ¹H NMR | -OH | Variable | br s | Shift is solvent and concentration dependent. |
| ¹H NMR | -NH₂ | Variable | br s | Shift is solvent and concentration dependent. |
| ¹³C NMR | Aromatic C-OH | 155 - 160 | - | Quaternary carbon, downfield shift due to oxygen. |
| ¹³C NMR | Aromatic C-NH₂ | 145 - 150 | - | Quaternary carbon. |
| ¹³C NMR | Aromatic C-I | 90 - 95 | - | Quaternary carbon, upfield shift due to heavy atom effect. |
| ¹³C NMR | Aromatic CH | 100 - 130 | - | Three distinct signals expected. |
| DEPT-135 | Aromatic CH | 100 - 130 | Positive | Confirms the presence of three CH groups. |
| DEPT-135 | C-OH, C-NH₂, C-I | N/A | Absent | Confirms these are quaternary carbons. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. ruc.dk These two methods are often complementary.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. chemicalbook.comnist.govspectrabase.com Strong, broad bands in the region of 3200-3600 cm⁻¹ would be indicative of the O-H (phenol) and N-H (amine) stretching vibrations. The N-H bend for the primary amine would typically appear around 1600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would produce a series of peaks in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the phenol (B47542) would be observed around 1200-1250 cm⁻¹. The C-I stretch is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational data. ruc.dkdgao-proceedings.denih.govresearchgate.net Aromatic ring vibrations, particularly the ring-breathing mode, often give strong, sharp signals in the Raman spectrum, which are useful for fingerprinting the compound. nih.gov While O-H and N-H stretches are often weak in Raman, other vibrations like the C-I stretch can be more readily observed. ruc.dk The symmetric vibrations of the benzene ring are typically more intense in the Raman spectrum compared to the IR spectrum.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200-3600 | Weak | Strong, Broad (IR) |
| N-H Stretch (Amine) | 3300-3500 | Weak | Medium, Broad (IR) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |
| N-H Bend (Amine) | 1590-1650 | - | Medium to Strong (IR) |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium to Strong (IR & Raman) |
| C-O Stretch (Phenol) | 1200-1250 | - | Strong (IR) |
| C-I Stretch | 500-600 | 500-600 | Medium (IR), Strong (Raman) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. nist.govresearchgate.net
The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λₘₐₓ) due to π → π* transitions within the benzene ring. nist.govresearchgate.netresearchgate.net The presence of the hydroxyl and amino groups, which act as auxochromes, will cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene. The iodine atom may also slightly influence the absorption profile. The exact position of the absorption maxima can be sensitive to the pH of the solution, as the protonation state of the amino and phenolic hydroxyl groups alters the electronic properties of the molecule. nist.gov
Table 3: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λₘₐₓ (nm) | Transition Type |
| Ethanol/Methanol | ~230-240 and ~280-290 | π → π |
| Aqueous Acid (pH < 4) | Shorter λ, Hypsochromic shift | π → π |
| Aqueous Base (pH > 10) | Longer λ, Bathochromic shift | π → π* |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or five decimal places. nih.govsannova.netresearchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound (C₆H₆INO). researchgate.net By comparing the experimentally measured exact mass with the theoretical mass calculated from the isotopic masses of carbon, hydrogen, iodine, nitrogen, and oxygen, the molecular formula can be confirmed with high confidence, distinguishing it from other potential isobaric compounds. nih.govresearchgate.netscispace.com
Table 4: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₆INO |
| Theoretical Exact Mass | 234.9545 u |
| Expected Ion (Positive Mode) | [M+H]⁺ |
| Expected m/z of [M+H]⁺ | 235.9623 |
Two-Dimensional Tandem Mass Spectrometry (2D MS/MS) with Derivatization
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. A precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are then analyzed. This technique provides detailed structural information and can be used to differentiate between isomers. rsc.org
For a molecule like this compound, derivatization of the reactive amino (-NH₂) and hydroxyl (-OH) groups can be employed prior to analysis. nih.govnih.govchemrxiv.orgresearchgate.net Derivatization serves several purposes: it can increase the volatility and thermal stability of the analyte, improve its chromatographic properties, and direct the fragmentation in a more predictable way, leading to more informative MS/MS spectra. nih.govnih.gov Reagents that react with amines and phenols, such as acylating or silylating agents, can be used. The resulting derivatized molecule will have a different mass and fragmentation pattern, which can be used to confirm the presence and position of these functional groups. This approach is particularly valuable for distinguishing this compound from its other isomers in complex mixtures. rsc.org
The fragmentation of the underivatized molecular ion would likely involve the loss of the iodine atom (a loss of 127 Da), followed by fragmentation of the remaining aminophenol ring, such as the loss of carbon monoxide (CO) or hydrogen cyanide (HCN). libretexts.orgdocbrown.info
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental for the separation and quantification of this compound. The choice between gas and liquid chromatography often depends on the compound's volatility and thermal stability, necessitating derivatization to enhance analytical performance.
Due to the polar nature of the amino (-NH2) and hydroxyl (-OH) functional groups, this compound is not sufficiently volatile for direct analysis by Gas Chromatography (GC). sigmaaldrich.comthermofisher.com Therefore, a derivatization step is essential to replace the active hydrogens with nonpolar moieties, thereby increasing volatility and improving chromatographic behavior. sigmaaldrich.com Silylation is a common derivatization technique where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to convert the polar groups into their corresponding silyl (B83357) ethers and amines. sigmaaldrich.comthermofisher.com These derivatives are more volatile and thermally stable, allowing for effective separation and detection by GC, often coupled with a mass spectrometer (MS) for definitive identification. sigmaaldrich.com
For High-Performance Liquid Chromatography (HPLC), derivatization is employed not to increase volatility, but to enhance detection sensitivity, especially when using UV-Vis or fluorescence detectors. actascientific.comthermofisher.com Since this compound lacks a strong native chromophore or fluorophore, pre-column or post-column derivatization can be applied. actascientific.comwaters.com Reagents such as o-phthalaldehyde (B127526) (OPA), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amino group to form products with strong UV absorption or fluorescence, enabling highly sensitive quantification. actascientific.comcreative-proteomics.comnih.gov The choice of derivatization agent depends on the desired sensitivity, stability of the derivative, and the detection method available. actascientific.com
| Technique | Purpose of Derivatization | Common Reagent Class | Example Reagents | Functional Group Targeted |
|---|---|---|---|---|
| Gas Chromatography (GC) | Increase volatility and thermal stability | Silylation Agents | MSTFA, MTBSTFA | -OH, -NH2 |
| High-Performance Liquid Chromatography (HPLC) | Enhance detectability (UV/Fluorescence) | Labeling Agents | OPA, FMOC-Cl, Dansyl Chloride | -NH2 |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis. When coupled with a separation method like HPLC, it becomes an invaluable tool for elemental speciation—the separation and quantification of different chemical forms of an element. acs.org For this compound, HPLC-ICP-MS is the premier method for iodine speciation in various matrices, such as environmental or biological samples. nih.govresearchgate.net
In this hyphenated technique, an HPLC system separates this compound from other iodine-containing compounds (e.g., iodide, iodate, or other iodinated organic molecules) based on their physicochemical properties. thermofisher.comresearchgate.net The eluent from the HPLC column is then introduced directly into the ICP-MS. The high-temperature argon plasma of the ICP-MS atomizes and ionizes all compounds, and the mass spectrometer detects the iodine ions based on their mass-to-charge ratio (m/z 127 for iodine). This provides an iodine-specific signal, allowing for highly sensitive and selective quantification of each iodine-containing species as it elutes from the column. nih.gov This method offers extremely low detection limits, often in the sub-microgram-per-liter (µg/L) range. nih.govresearchgate.net
| Parameter | Description | Significance for this compound Analysis |
|---|---|---|
| Separation Mode | Typically reverse-phase or ion-exchange HPLC | Separates this compound from inorganic iodine (I-, IO3-) and other organo-iodine compounds. researchgate.netresearchgate.net |
| Detector | Inductively Coupled Plasma Mass Spectrometer | Provides element-specific detection of iodine, eliminating matrix interferences. nih.gov |
| Sensitivity | Sub-µg/L detection limits | Allows for trace-level quantification in complex samples. nih.gov |
| Application | Iodine speciation | Crucial for understanding the metabolic fate or environmental distribution of the compound. acs.org |
X-ray Diffraction Techniques for Solid-State Structure
X-ray diffraction techniques are indispensable for the unambiguous determination of the solid-state structure of crystalline materials. They provide detailed information on the molecular geometry and the arrangement of molecules within a crystal lattice.
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a molecule. springernature.com The technique requires a high-quality single crystal of this compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern, which is recorded by a detector. mdpi.com
Analysis of this diffraction pattern allows for the calculation of the electron density map of the crystal, from which the positions of all atoms (including hydrogen) can be determined with high precision. mdpi.comnih.gov The resulting structural model provides definitive information on bond lengths, bond angles, and torsion angles of the this compound molecule. Furthermore, SCXRD reveals details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern how the molecules pack together in the crystal lattice. mdpi.com This information is critical for understanding the compound's physical properties and for computational modeling studies.
| Structural Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. elixirpublishers.com |
| Space Group | The symmetry elements present in the crystal lattice. elixirpublishers.com |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The exact geometry of the this compound molecule. |
| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent forces. |
While SCXRD provides the detailed structure from a single perfect crystal, X-ray Powder Diffraction (XRPD) is used to analyze a bulk, polycrystalline sample. mdpi.com This technique is essential for confirming that the bulk material has the same crystal structure as the single crystal studied, for identifying different crystalline phases (polymorphism), and for assessing sample purity. nih.govnih.gov
In an XRPD experiment, a monochromatic X-ray beam is directed at a powdered sample. The random orientation of the crystallites ensures that all possible diffraction conditions are met simultaneously. The detector records the diffracted X-rays as a function of the diffraction angle (2θ). researchgate.net The result is a characteristic diffractogram, a plot of intensity versus 2θ, which serves as a unique "fingerprint" for a specific crystalline phase. mdpi.com The peak positions are determined by the unit cell dimensions (according to Bragg's Law), while the peak intensities are related to the arrangement of atoms within the unit cell. nih.gov
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly Cyclic Voltammetry (CV), are used to investigate the redox properties of a compound. nih.gov For this compound, both the phenolic hydroxyl group and the aromatic amino group are electrochemically active and can be oxidized. CV provides valuable information about the oxidation potentials of these groups and the stability of the resulting oxidized species. mdpi.com
The experiment involves scanning the potential of an electrode immersed in a solution of this compound and measuring the resulting current. electrochemsci.org As the potential is scanned to more positive values, an oxidation (anodic) peak is observed when the compound is oxidized at the electrode surface. nih.govresearchgate.net By reversing the potential scan, the corresponding reduction (cathodic) peak may be observed if the oxidation process is reversible. electrochemsci.org The peak potentials provide information about the thermodynamics of the electron transfer process, while the peak currents are related to the concentration of the analyte. nih.govmdpi.com This technique is crucial for applications in sensor development or for understanding potential metabolic pathways involving electron transfer. electrochemsci.orgijnc.ir
| CV Parameter | Symbol | Information Obtained |
|---|---|---|
| Anodic Peak Potential | Epa | Potential at which oxidation occurs; related to the ease of removing electrons. nih.gov |
| Cathodic Peak Potential | Epc | Potential at which reduction occurs (for a reversible or quasi-reversible process). nih.gov |
| Anodic Peak Current | Ipa | Related to the concentration of the analyte and the rate of the oxidation reaction. nih.gov |
| Formal Potential | E°' | Thermodynamic redox potential, calculated as (Epa + Epc)/2 for a reversible system. nih.gov |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior and spatial arrangement of atoms in 3-Amino-5-iodophenol. These calculations solve the Schrödinger equation for the molecule, providing a wealth of information about its properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.netmdpi.com The B3LYP method, a popular hybrid functional, is often employed in conjunction with basis sets like 6-31G(d) and 6-311+G(2d,2p) to compute various molecular properties. researchgate.net
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy, representing the most stable structure. nih.govuantwerpen.be For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles between its constituent atoms. Conformational analysis further explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds, identifying the lowest-energy conformers. researchgate.net These calculations are crucial for understanding the molecule's shape and how it might interact with other molecules.
Bond Lengths: The distances between bonded atoms are optimized to their most stable values. For instance, the C-I, C-N, C-O, C-C, C-H, N-H, and O-H bond lengths would be calculated.
Bond Angles: The angles between adjacent bonds are determined to minimize steric hindrance and electronic repulsion. Key angles in this compound include those around the benzene (B151609) ring and involving the amino and hydroxyl functional groups.
Table 1: Predicted Geometrical Parameters of this compound (Illustrative)
| Parameter | Value |
|---|---|
| C-I Bond Length (Å) | ~2.10 |
| C-N Bond Length (Å) | ~1.40 |
| C-O Bond Length (Å) | ~1.36 |
| C-C-C Bond Angle (°) | ~120 |
Frontier molecular orbital theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.netnih.gov
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, which is an indicator of the molecule's chemical stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. wikipedia.org For this compound, DFT calculations can predict the energies of these orbitals and the resulting band gap, providing insights into its electronic transitions and potential reactivity in various chemical environments. researchgate.netmaterialsciencejournal.org
Table 2: Calculated Frontier Molecular Orbital Energies of Aminophenol Isomers (Illustrative Comparison) researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-Aminophenol | -4.86 | -0.57 | 4.29 |
| 3-Aminophenol (B1664112) | -5.10 | 0.11 | 5.21 |
| 4-Aminophenol | -4.70 | 0.25 | 4.95 |
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. imist.ma The MEP map displays regions of positive and negative electrostatic potential on the molecule's surface. researchgate.netresearchgate.net For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen and nitrogen atoms due to their high electronegativity, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms of the amino and hydroxyl groups. nih.gov The iodine atom can exhibit a region of positive potential known as a σ-hole, which can participate in halogen bonding. researchgate.net The analysis of charge distribution provides a quantitative measure of the partial charges on each atom, further elucidating the molecule's polarity and reactive sites. nih.govnih.gov
Ab Initio Methods (e.g., Hartree-Fock, Coupled Cluster, Perturbation Theory)
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. fz-juelich.de
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. fz-juelich.de While it provides a reasonable starting point, it does not fully account for electron correlation, which is the interaction between electrons. fz-juelich.de
Coupled Cluster (CC) Theory: Coupled Cluster methods are highly accurate ab initio techniques that provide a more sophisticated treatment of electron correlation. arxiv.orgosti.gov Methods like CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, are often considered the "gold standard" for calculating molecular energies and properties. mdpi.com
Møller-Plesset Perturbation Theory (MP): This method improves upon the Hartree-Fock result by treating electron correlation as a perturbation. MP2, the second-order correction, is a commonly used and computationally efficient method to include electron correlation effects. fz-juelich.de
These high-level ab initio calculations can provide very accurate predictions of the geometric and electronic structure of this compound, serving as a benchmark for results obtained from other methods like DFT. nih.gov
Molecular Dynamics and Molecular Mechanics Simulations
While quantum chemical methods are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations are used to study the behavior of molecules over time and in larger systems, such as in solution or interacting with other molecules. nih.govmdpi.com
Molecular Mechanics (MM): This approach uses classical physics to model the potential energy of a system of atoms. mdpi.com The atoms are treated as balls and the bonds as springs, with force fields defining the parameters for these interactions. MM is computationally less expensive than quantum methods and can be used to study the conformational landscape of large molecules and their interactions. semanticscholar.org
Molecular Dynamics (MD): MD simulations use the forces calculated from a force field (or sometimes from quantum mechanics in ab initio MD) to simulate the motion of atoms and molecules over time. biorxiv.orgmdpi.com This allows for the study of dynamic processes such as conformational changes, molecular vibrations, and the behavior of this compound in a solvent. MD simulations can provide insights into how the molecule explores its conformational space and interacts with its environment.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions. sumitomo-chem.co.jp By modeling the transformation from reactants to products, it is possible to gain a detailed understanding of the reaction mechanism, including the identification of transient species like transition states and intermediates.
A transition state (TS) represents the highest energy point along a reaction coordinate, and the energy required to reach it from the reactants is the activation energy or energy barrier. mdpi.com Locating the precise geometry of a transition state is a primary goal of computational reaction modeling. Algorithms are used to search the potential energy surface for these first-order saddle points. youtube.comsciepub.com
Once a transition state structure is located, its energy is calculated. The difference in energy between the transition state and the reactants determines the energy barrier. According to transition state theory, a lower energy barrier corresponds to a faster reaction rate. sumitomo-chem.co.jp For this compound, a potential reaction of interest could be its oxidation by a hydroxyl radical, a process relevant to atmospheric chemistry and metabolism. frontiersin.org
Illustrative Energy Barriers for a Hypothetical Reaction Consider the hypothetical hydroxyl radical addition to the aromatic ring of this compound.
| Reaction Position | Transition State (TS) | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| Carbon-2 (ortho to -NH₂) | TS-C2 | 4.5 |
| Carbon-4 (ortho to -I) | TS-C4 | 5.2 |
| Carbon-6 (ortho to -OH) | TS-C6 | 4.1 |
Note: The data presented is hypothetical and serves to illustrate the output of transition state calculations. Actual values would require specific, high-level computational studies.
Beyond identifying a single transition state, computational methods can map the entire minimum energy path (MEP) that connects reactants, intermediates, and products. sciepub.com This analysis provides a complete picture of the reaction landscape. chemrxiv.org By calculating the energies of all stationary points along the pathway, a detailed reaction profile can be constructed.
From the computed energy barriers and vibrational frequencies of the involved species, reaction rate constants can be estimated using theories like variational transition state theory (VTST). rsc.org These theoretical kinetic analyses allow for the prediction of reaction rates at different temperatures and help to identify the dominant reaction pathways under various conditions. researchgate.net
Theoretical Characterization of Halogen Bonding and Non-Covalent Interactions
The presence of an iodine atom on the this compound molecule gives rise to a particularly interesting and directional non-covalent interaction known as halogen bonding.
A σ-hole is a region of positive electrostatic potential located on the outer surface of a halogen atom, directly opposite the covalent bond (in this case, the C-I bond). researchgate.netunimi.it This positive region arises from the anisotropic distribution of electron density around the iodine atom. researchgate.net The σ-hole can interact favorably with a region of negative electrostatic potential on another molecule (a Lewis base or an anion), forming a halogen bond. rsc.org
Computational assessment of the σ-hole is typically performed by calculating the molecular electrostatic potential (ESP) and mapping it onto an electron density surface. researchgate.net The magnitude of the positive potential at the σ-hole (V_s,max_) is a key indicator of the strength of potential halogen bonds. The presence of electron-withdrawing or -donating groups on the aromatic ring can modulate the size and intensity of the σ-hole. For this compound, the electron-donating amino and hydroxyl groups would be expected to influence the electrostatic potential on the iodine atom.
Illustrative Sigma-Hole Potential Data
| Molecule | Substituents | V_s,max_ on Iodine (kcal/mol) |
|---|---|---|
| Iodobenzene | -H | +17.6 |
| 3-Iodophenol | -OH | +16.9 |
| This compound | -NH₂, -OH | +16.5 |
| Iodo-3,5-dinitrobenzene | -NO₂ (x2) | +28.0 |
Note: This table provides illustrative values based on established chemical principles of substituent effects on sigma-hole potentials. The values for this compound are estimations for comparative purposes.
Influence of Dispersion Forces and Polarization Effects
In the realm of computational chemistry, accurately modeling non-covalent interactions is crucial for understanding molecular recognition and binding. For a molecule like this compound, both dispersion forces and polarization effects play a significant role in its intermolecular interactions.
Polarization effects refer to the distortion of a molecule's electron cloud in response to the electric field of its environment, such as a protein binding site or solvent molecules. This redistribution of electron density leads to induced dipoles, which can significantly strengthen intermolecular interactions. For this compound, the presence of electronegative oxygen and nitrogen atoms, along with the polarizable iodine atom, means that polarization effects will be a key factor in its interaction profile. Computational models that explicitly account for polarization, such as polarizable force fields or quantum mechanical methods, are necessary to accurately capture the strength and nature of these interactions.
The interplay between dispersion and polarization is complex. The polarizability of the iodine atom not only enhances dispersion forces but also contributes to significant polarization effects, especially when interacting with polar residues in a protein binding site.
| Interaction Type | Key Contributor in this compound | Significance in Molecular Interactions |
| Dispersion Forces | Large, polarizable iodine atom | Major contributor to binding in nonpolar environments. |
| Polarization Effects | Iodine, Oxygen, and Nitrogen atoms | Strengthens interactions in polar environments through induced dipoles. |
Studies on Ligand-Protein Halogen Bonds and Binding Affinities
While specific studies on this compound are not available, the principles of halogen bonding are well-established and highly relevant to this molecule. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic partner such as an oxygen, nitrogen, or sulfur atom. This phenomenon is attributed to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond.
In the context of drug design and molecular recognition, halogen bonds are increasingly recognized as important contributors to binding affinity and specificity. The iodine atom in this compound is a potent halogen bond donor due to its high polarizability and the electron-withdrawing nature of the aromatic ring.
Computational studies on similar halogenated ligands have demonstrated that halogen bonds can significantly enhance binding affinity. For instance, the replacement of a hydrogen or a smaller halogen with an iodine atom can lead to an order of magnitude increase in binding affinity. These interactions are highly directional, providing a degree of specificity to ligand binding.
In a protein binding site, the iodine atom of this compound could form halogen bonds with the backbone carbonyl oxygen atoms of amino acid residues or with the side chains of residues such as serine, threonine, aspartate, and glutamate. The strength of these halogen bonds is influenced by the nature of the halogen bond acceptor and the local dielectric environment.
| Halogen Bond Parameter | General Findings for Iodo-compounds | Potential Interaction Partners for this compound in a Protein |
| Strength | Strongest among halogens (I > Br > Cl > F) | Backbone carbonyl oxygen, Ser, Thr, Asp, Glu side chains |
| Directionality | Highly directional (C-I···O/N angle ≈ 180°) | Contributes to binding specificity |
| Contribution to Affinity | Can significantly increase binding affinity | Important for lead optimization in drug discovery |
Future Research Directions and Perspectives
Development of More Sustainable and Efficient Synthetic Routes
The current synthesis of 3-Amino-5-iodophenol and its derivatives often relies on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic pathways.
One promising avenue is the exploration of biocatalytic methods . Enzymes, such as halogenases and phenol (B47542) hydroxylases, could be engineered to regioselectively introduce iodine and hydroxyl groups onto an aniline (B41778) or aminophenol backbone. acs.orgnewschool.edu Biocatalysis offers the advantages of high selectivity, mild reaction conditions (typically in aqueous media at ambient temperature), and reduced environmental impact. rsc.org The application of dioxygenases for the cis-dihydroxylation of aromatic compounds, followed by subsequent functionalization, also presents a potential green route. rsc.org
Furthermore, the development of novel catalytic iodination techniques will be crucial. This includes the use of more environmentally benign iodinating agents and catalytic systems that can operate under milder conditions with high atom economy. dtu.dkmanac-inc.co.jpresearchgate.net For instance, palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant represents a significant advancement in this area. nih.gov Research into flow chemistry processes for the synthesis of this compound could also lead to improved efficiency, safety, and scalability.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme engineering, pathway design |
| Catalytic Iodination | High atom economy, milder conditions | Novel catalysts, greener reagents |
| Flow Chemistry | Improved efficiency, safety, scalability | Reactor design, process optimization |
Advanced Applications in Targeted Probe Development for Chemical Biology
The trifunctional nature of this compound makes it an excellent scaffold for the design and synthesis of targeted chemical probes. These probes are invaluable tools for elucidating the function of biomolecules in complex biological systems.
Future research will likely focus on the development of photoaffinity probes . nih.govnih.govrsc.org The iodine atom can be readily converted to a photoreactive group, such as an azide (B81097) or a diazirine, via transition metal-catalyzed cross-coupling reactions. The amino and hydroxyl groups can be functionalized with reporter tags (e.g., fluorophores, biotin) and targeting moieties, respectively. Upon photoactivation, these probes can covalently label their biological targets, enabling their identification and characterization.
Moreover, the this compound scaffold can be utilized to create activity-based protein profiling (ABPP) probes . These probes are designed to react with specific enzyme classes in an activity-dependent manner. The amino and hydroxyl groups can be modified to mimic the substrate of a target enzyme, while the iodine atom serves as a handle for introducing a reactive "warhead" or a reporter tag.
Integration of Artificial Intelligence and Machine Learning in Rational Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the rational design of molecules with desired properties. nih.govnih.gov In the context of this compound, these computational tools can be employed in several ways.
ML models can be trained on existing datasets of substituted aminophenols to predict the physicochemical and biological properties of novel derivatives. This can significantly accelerate the discovery of new compounds with enhanced activity or selectivity for a particular biological target. For example, algorithms can predict properties such as binding affinity, toxicity, and metabolic stability, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
Furthermore, generative AI models can be used to design novel this compound derivatives with optimized properties. By learning the structure-activity relationships from known compounds, these models can propose new molecular structures that are likely to exhibit the desired biological effects. This in silico design process can drastically reduce the time and resources required for drug discovery and materials development.
Exploration of Novel Reactivity and Transformation Pathways
The unique arrangement of functional groups in this compound opens up possibilities for exploring novel chemical reactions and transformations. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing iodine atom can lead to unique reactivity patterns.
A key area of future research will be the further exploration of palladium-catalyzed cross-coupling reactions . acs.orgresearchgate.netrsc.orgfrontiersin.org The carbon-iodine bond is particularly amenable to reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 5-position. Investigating the chemoselectivity of these reactions in the presence of the amino and hydroxyl groups will be of fundamental importance. nih.govmit.edu The development of orthogonal protection-deprotection strategies will be crucial for selectively functionalizing each position of the aromatic ring.
Additionally, the potential for intramolecular cyclization reactions to form novel heterocyclic scaffolds warrants investigation. The amino and hydroxyl groups can act as nucleophiles, and by introducing appropriate electrophilic partners through functionalization of the iodine atom, a variety of fused ring systems could be accessed. The reactivity of aminophenols in forming nitrogen-containing compounds through oxidative coupling also presents an interesting avenue for exploration. nih.gov
Expanding the Scope of Derived Scaffolds in Material Science and Supramolecular Chemistry
The rigid aromatic core and the potential for multiple non-covalent interactions make this compound and its derivatives attractive building blocks for the construction of novel materials and supramolecular assemblies.
In the realm of material science , polymers and oligomers derived from this compound could exhibit interesting electronic and optical properties. The presence of the heavy iodine atom could lead to materials with enhanced phosphorescence or applications in X-ray absorption. The amino and hydroxyl groups provide sites for polymerization and cross-linking, allowing for the creation of functional polymers with tunable properties. The use of amino-based functional molecules for the controlled synthesis of nanocrystals is an emerging area where derivatives of this compound could find application. nih.gov
In supramolecular chemistry , the ability of the amino and hydroxyl groups to participate in hydrogen bonding, and the iodine atom to engage in halogen bonding, makes this compound a versatile tecton for the design of self-assembling systems. acs.orgresearchgate.net This could lead to the formation of well-defined nanostructures, such as liquid crystals, gels, and porous organic frameworks. The principles of crystal engineering can be applied to design cocrystals with specific packing arrangements and properties. ul.ie The study of the binding of halogenated phenols to other molecules, such as dissolved humic matter, can provide insights into their environmental fate and potential for designing molecular recognition systems. nih.gov
| Research Area | Potential Applications | Key Molecular Interactions |
| Material Science | Functional polymers, optoelectronic materials | Covalent bonding, polymerization |
| Supramolecular Chemistry | Self-assembling systems, crystal engineering | Hydrogen bonding, halogen bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
